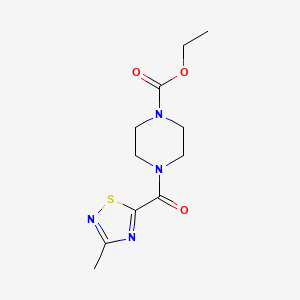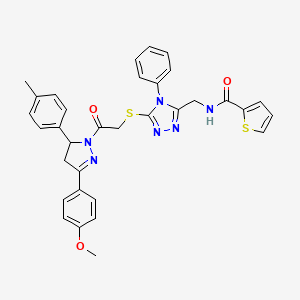
(1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine is a chiral cyclopropane derivative with potential applications in various fields of chemistry and biology. The compound features a cyclopropane ring substituted with a dimethoxymethyl group and an amine group, making it an interesting subject for synthetic and mechanistic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common approach is the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent functionalization steps introduce the dimethoxymethyl and amine groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can target the cyclopropane ring or the amine group, leading to ring-opening or amine reduction products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oximes, nitroso derivatives.
Reduction: Ring-opened products, reduced amines.
Substitution: Azides, thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropane motifs.
Biology: The compound’s chiral nature makes it a valuable probe in studying enzyme-catalyzed reactions and stereoselective processes.
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers and functional groups enable it to bind selectively to specific sites, modulating biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
- (1R,2R)-2-(Methoxymethyl)cyclopropan-1-amine
- (1R,2R)-2-(Ethoxymethyl)cyclopropan-1-amine
- (1R,2R)-2-(Dimethoxymethyl)cyclopropane
Uniqueness: (1R,2R)-2-(Dimethoxymethyl)cyclopropan-1-amine stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity in chemical reactions. Its chiral nature also makes it particularly valuable in stereoselective synthesis and biological studies.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(dimethoxymethyl)cyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-6(9-2)4-3-5(4)7/h4-6H,3,7H2,1-2H3/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSUKRYBCCKSAY-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CC1N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC([C@@H]1C[C@H]1N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-CHLOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B2461694.png)




![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461704.png)
![5-Methoxy-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2461705.png)


![N-[(4-methylphenyl)methyl]-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2461708.png)


![3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2461714.png)
